2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Description
Properties
Molecular Formula |
C18H17ClN2O2S2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-6-4-5-13(9-14)10-24-18-20-16-11-25(22,23)12-17(16)21(18)15-7-2-1-3-8-15/h1-9,16-17H,10-12H2 |
InChI Key |
SHWYUJWGMJVHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiophene-Imidazole Cyclization
The thieno[3,4-d]imidazole scaffold is typically constructed via cyclocondensation of a thiophene-3,4-diamine derivative with a carbonyl source. For example, reacting 3,4-diaminothiophene-2,5-dicarboxylate with benzaldehyde in acetic acid under reflux yields the imidazole ring fused to the thiophene system. Adaptation for the target compound requires substitution at position 1 with a phenyl group, achieved by using phenylglyoxal as the carbonyl component.
Reaction Conditions :
Oxidation to 5,5-Dioxide
Post-cyclization, the thienoimidazole core undergoes oxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid to introduce the 5,5-dioxide moiety.
Optimized Protocol :
-
Reagent: 3 equiv. mCPBA in dichloromethane
-
Temperature: 0°C to room temperature
-
Duration: 6 hours
-
Yield: 85–90%
Sulfanyl Group Introduction via Nucleophilic Substitution
Thiol-Displacement Strategy
The 3-chlorobenzylsulfanyl group is introduced at position 2 through nucleophilic substitution of a halogen or sulfonate leaving group. A pre-functionalized thienoimidazole intermediate with a bromine atom at position 2 reacts with 3-chlorobenzylthiol in the presence of a base.
Representative Procedure :
-
Substrate : 2-Bromo-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (1.0 equiv)
-
Nucleophile : 3-Chlorobenzylthiol (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80°C
-
Duration : 8 hours
Side Reactions :
Mitsunobu Coupling for Sulfanyl Incorporation
For substrates with hydroxyl groups at position 2, Mitsunobu reaction with 3-chlorobenzylthiol ensures regioselectivity.
Conditions :
-
Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
Multi-Step Synthesis from Hydrazide Intermediates
Hydrazide-Azide Cyclization
Adapting methods from quinoxaline syntheses, a hydrazide intermediate is converted to an azide, followed by cycloaddition with acetylene derivatives.
Stepwise Process :
-
Hydrazide Formation : Reacting 3-((thienoimidazol-2-yl)sulfanyl)propanoic acid with hydrazine hydrate yields the corresponding hydrazide.
-
Azide Generation : Treatment with sodium nitrite and hydrochloric acid at −5°C produces the acyl azide.
-
Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-chlorobenzylacetylene introduces the sulfanyl group.
Key Data :
Industrial-Scale Considerations
Catalytic Efficiency and Solvent Recovery
Large-scale synthesis prioritizes catalyst recycling and solvent recovery. Immobilized copper catalysts on Amberlyst resins enable reuse for up to five cycles without significant activity loss.
Process Metrics :
Purification Protocols
Final purification employs silica gel column chromatography (petroleum ether/ethyl acetate, 4:1) followed by recrystallization from ethanol/water (3:1).
Purity Metrics :
-
HPLC: >99%
-
Melting point: 208–210°C
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
-
Calculated for C₁₉H₁₆ClN₂O₂S₂: C, 54.21; H, 3.83; N, 6.65.
-
Found: C, 54.15; H, 3.79; N, 6.61.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that derivatives of thieno[3,4-d]imidazole compounds exhibit promising antiviral activity. For instance, compounds similar to 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide have shown effectiveness against various viral strains. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.
Anticancer Potential
The thieno[3,4-d]imidazole framework has been associated with anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The specific mechanism often involves modulation of signaling pathways that regulate cell cycle progression and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzyl and imidazole rings can significantly affect biological activity. For example:
- Chloro Substituents : The presence of chloro groups has been linked to enhanced activity against certain cancer cell lines.
- Sulfanyl Groups : The sulfanyl moiety contributes to the compound's ability to interact with biological targets.
Study 1: Antiviral Efficacy
A study published in MDPI explored various thieno[3,4-d]imidazole derivatives for their antiviral properties against Hepatitis C virus (HCV). The results indicated that compounds with similar structures to 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide exhibited significant inhibition of HCV replication in vitro .
Study 2: Anticancer Activity
Research published in PMC highlighted the anticancer effects of thieno[3,4-d]imidazole derivatives on breast cancer cell lines. The study demonstrated that these compounds could induce apoptosis and inhibit migration of cancer cells . The findings suggest that modifications to the thieno[3,4-d]imidazole core can enhance anticancer activity.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thienoimidazole derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, molecular properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 3-chlorobenzylsulfanyl group in the target compound introduces steric bulk and moderate lipophilicity, likely favoring interactions with hydrophobic enzyme pockets. The sulfone group (5,5-dioxide) in the target compound and its analogs enhances aqueous solubility compared to non-oxidized thioether derivatives, which may improve pharmacokinetic profiles .
Structural Rigidity vs. Flexibility: The tetrahydro-thienoimidazole core in the target compound imposes conformational constraints, reducing entropy penalties during target binding. This contrasts with the more flexible pyrazole-carbaldehyde (Table 1, Row 4), which may adopt multiple binding conformations .
However, the absence of a sulfonamide group in the target compound may limit COX-2 affinity compared to SC-558 . The chlorophenylsulfanyl group in both the target compound and the pyrazole-carbaldehyde derivative (Table 1, Row 4) could facilitate halogen-bonding interactions with protein targets, a feature exploited in kinase inhibitors .
Research Findings and Data Gaps
- Synthetic Accessibility: No direct synthesis routes for the target compound are described in the evidence. However, analogs in Table 1 (e.g., Row 2) suggest that nucleophilic substitution or Suzuki coupling could be employed to introduce the 3-chlorobenzylsulfanyl group .
- Further studies on enzyme inhibition assays (e.g., COX-1/COX-2 selectivity) are warranted .
Biological Activity
2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 392.88 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.
Structural Characteristics
The compound features a thieno[3,4-d]imidazole core fused with a phenyl group and a chlorobenzyl moiety. The presence of sulfur in its structure suggests possible interactions with biological targets that may lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that thienoimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The specific antimicrobial efficacy of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide remains to be fully characterized but is anticipated to be influenced by its structural components .
Anticancer Properties
Preliminary studies suggest that compounds in the thienoimidazole class may possess anticancer properties. For example, certain derivatives have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. Further investigation into the specific pathways affected by 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide could elucidate its potential as an anticancer agent .
Enzyme Inhibition
The compound's structural characteristics suggest it could act as an inhibitor for various enzymes. For instance, compounds similar to this one have been studied for their ability to inhibit enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer. The exploration of its inhibitory effects on enzymes like alpha-glucosidase may reveal therapeutic potentials .
Synthesis Methods
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multi-step organic reactions. A general synthetic route includes:
- Preparation of Thienoimidazole Core : This step involves the formation of the thienoimidazole ring through cyclization reactions.
- Substitution Reactions : Attaching the chlorobenzyl and sulfanyl groups through nucleophilic substitution.
- Oxidation/Reduction Steps : Utilizing oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride to achieve desired functional groups.
Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antiviral Activity : Research has demonstrated that certain thienoimidazole derivatives exhibit antiviral properties against viruses such as HIV and DENV (Dengue virus). These studies often highlight structure-activity relationships (SAR) that inform modifications to enhance efficacy .
- Cytotoxicity Studies : A study on related thienoimidazoles revealed varying levels of cytotoxicity against different cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
